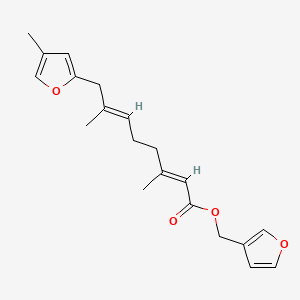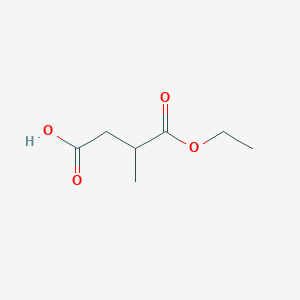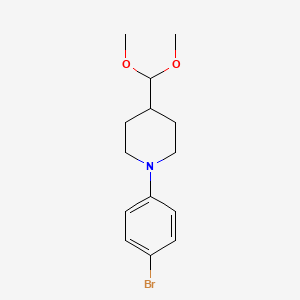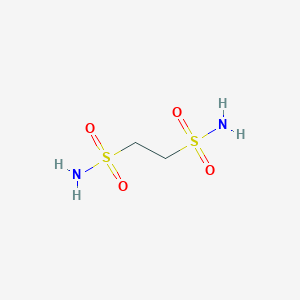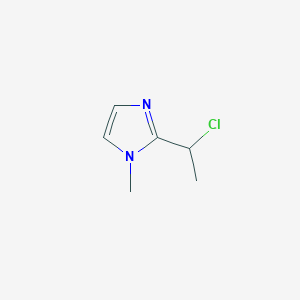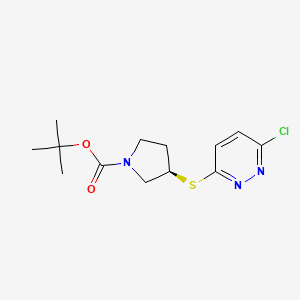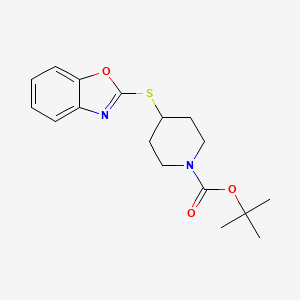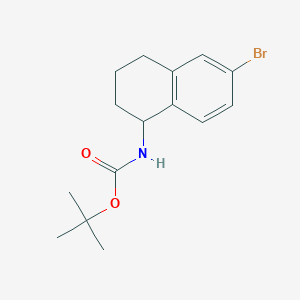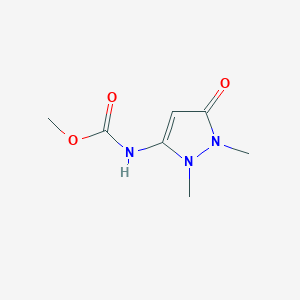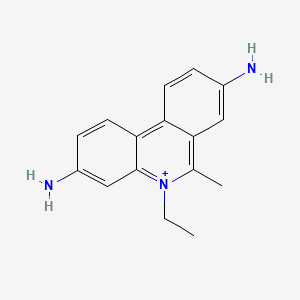
3,8-Diamino-5-ethyl-6-methylphenanthridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Diamino-5-ethyl-6-methyl-phenanthridinium is a synthetic organic compound known for its intercalating properties with DNA. This compound is structurally related to phenanthridine and is often used in molecular biology and biochemistry for its ability to bind to nucleic acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diamino-5-ethyl-6-methyl-phenanthridinium typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with aldehydes, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the phenanthridinium ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process generally includes the same synthetic routes but optimized for higher yields and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
3,8-Diamino-5-ethyl-6-methyl-phenanthridinium undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino groups to nitro groups or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: Halogenation or alkylation reactions can introduce new functional groups to the phenanthridinium core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The conditions typically involve specific solvents, controlled temperatures, and sometimes the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce halogenated or alkylated phenanthridinium compounds .
Applications De Recherche Scientifique
3,8-Diamino-5-ethyl-6-methyl-phenanthridinium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a probe for studying molecular interactions.
Biology: Employed in DNA staining and visualization techniques due to its intercalating properties.
Medicine: Investigated for its potential anti-tumor and anti-viral activities.
Industry: Utilized in the production of dyes and as a component in certain analytical techniques.
Mécanisme D'action
The primary mechanism of action for 3,8-Diamino-5-ethyl-6-methyl-phenanthridinium involves intercalation into DNA. This means the compound inserts itself between the base pairs of the DNA double helix, disrupting the helical structure and affecting the function of the nucleic acids. This intercalation can inhibit DNA replication and transcription, making it useful in various biological and medical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethidium bromide: Another phenanthridinium derivative known for its DNA intercalating properties.
Propidium iodide: A similar compound used for staining and identifying dead cells in flow cytometry.
Acridine orange: A dye that also intercalates with DNA and is used in fluorescence microscopy.
Uniqueness
3,8-Diamino-5-ethyl-6-methyl-phenanthridinium is unique due to its specific structural modifications, which can enhance its binding affinity and specificity for nucleic acids compared to other similar compounds. These modifications can also influence its fluorescence properties, making it a valuable tool in various analytical and research applications .
Propriétés
Numéro CAS |
62895-25-4 |
|---|---|
Formule moléculaire |
C16H18N3+ |
Poids moléculaire |
252.33 g/mol |
Nom IUPAC |
5-ethyl-6-methylphenanthridin-5-ium-3,8-diamine |
InChI |
InChI=1S/C16H17N3/c1-3-19-10(2)15-8-11(17)4-6-13(15)14-7-5-12(18)9-16(14)19/h4-9,18H,3,17H2,1-2H3/p+1 |
Clé InChI |
DINQFGXYZLYRRH-UHFFFAOYSA-O |
SMILES canonique |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


